molecular formula C12H14N4O4S2 B2426258 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219240-50-2

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2426258
CAS RN: 1219240-50-2
M. Wt: 342.39
InChI Key: BLOVAZCBBDYQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazoles are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Specific structural details for “1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide” are not available in the sources I found.

Scientific Research Applications

Heterocyclic Compounds and CNS Applications

Heterocyclic compounds, particularly those with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds with potential CNS activity. These compounds, including thiophene, oxadiazole, and pyrrolidine derivatives, are explored for synthesizing novel CNS acting drugs due to their diverse pharmacological properties ranging from antidepressant and anticonvulsant to anti-inflammatory activities. The incorporation of these functional groups into drug designs aims to minimize adverse effects such as addiction and dependence associated with many CNS drugs (Saganuwan, 2017).

1,3,4-Oxadiazole Derivatives and Therapeutic Potency

The 1,3,4-oxadiazole moiety, in particular, is noted for its ability to bind effectively with different enzymes and receptors through numerous weak interactions, demonstrating an array of bioactivities. Research in the development of 1,3,4-oxadiazole-based derivatives reveals their extensive use in treating various ailments due to their high therapeutic potency. This has led to significant contributions to medicinal chemistry, indicating the potential of compounds with such moieties for drug development (Verma et al., 2019).

Thiophene and Drug Synthesis

Thiophene derivatives are recognized for their presence in both natural and synthetic compounds with valuable bioactivities. These derivatives have applications across medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene's inclusion in drug molecules such as Cefoxitin and Raltitrexed underscores its importance in pharmaceuticals. The synthesis of thiophene derivatives continues to be a significant area of study, aiming to produce more effective and potent drugs (Xuan, 2020).

properties

IUPAC Name

1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-22(18,19)16-6-2-4-8(16)10(17)13-12-15-14-11(20-12)9-5-3-7-21-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOVAZCBBDYQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.